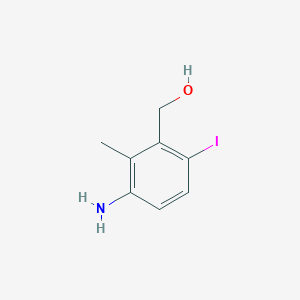
(3-Amino-6-iodo-2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-6-iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group, an iodine atom, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-iodo-2-methylphenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxymethyl groups. One common method includes the following steps:
Iodination: A precursor such as 2-methylphenol is iodinated using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Amination: The iodinated intermediate is then subjected to an amination reaction using ammonia or an amine source under suitable conditions.
Hydroxymethylation: Finally, the amino-iodo intermediate undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-iodo-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: (3-Amino-6-iodo-2-methylphenyl)carboxylic acid.
Reduction: (3-Amino-6-iodo-2-methylphenyl)amine.
Substitution: (3-Amino-6-azido-2-methylphenyl)methanol or (3-Amino-6-cyano-2-methylphenyl)methanol.
Scientific Research Applications
(3-Amino-6-iodo-2-methylphenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-6-iodo-2-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The amino and hydroxymethyl groups can interact with active sites or binding pockets, while the iodine atom can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-6-bromo-2-methylphenyl)methanol
- (3-Amino-6-chloro-2-methylphenyl)methanol
- (3-Amino-6-fluoro-2-methylphenyl)methanol
Uniqueness
(3-Amino-6-iodo-2-methylphenyl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger size and higher polarizability of iodine compared to other halogens can enhance interactions with biological targets and improve the compound’s efficacy in certain applications.
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(3-amino-6-iodo-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H10INO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-3,11H,4,10H2,1H3 |
InChI Key |
VEXGRUQESQTMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CO)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















